molecular formula C14H9BrN4 B14037088 1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile

1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile

Cat. No.: B14037088
M. Wt: 313.15 g/mol
InChI Key: JZUFZEKOSZYLMX-UHFFFAOYSA-N
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Description

1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile typically involves the reaction of a pyrazole derivative with a pyridine derivative. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and bromo groups enhances its reactivity and potential for further functionalization.

Properties

Molecular Formula

C14H9BrN4

Molecular Weight

313.15 g/mol

IUPAC Name

1-benzyl-3-bromopyrazolo[4,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C14H9BrN4/c15-14-13-12(7-6-11(8-16)17-13)19(18-14)9-10-4-2-1-3-5-10/h1-7H,9H2

InChI Key

JZUFZEKOSZYLMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=N2)Br)N=C(C=C3)C#N

Origin of Product

United States

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